1-Nitrononan-2-ol

Description

Significance of β-Nitroalcohols as Versatile Synthetic Intermediates

The synthetic power of β-nitroalcohols stems from the presence of two highly functional and reactive groups in close proximity: a hydroxyl group and a nitro group. This arrangement allows for a diverse array of chemical transformations, making them valuable intermediates in the construction of a wide range of more complex molecules. wikipedia.orgpsu.edu

The key transformations of β-nitroalcohols include:

Reduction of the nitro group: This readily yields β-amino alcohols, which are crucial structural motifs in many natural products and pharmaceuticals. wikipedia.orgyoutube.com

Dehydration: Elimination of water from β-nitroalcohols produces nitroalkenes, which are potent Michael acceptors and can participate in a variety of conjugate addition reactions. wikipedia.orgyoutube.com

Oxidation of the alcohol: This transformation leads to the formation of α-nitro ketones, another class of valuable synthetic intermediates. wikipedia.org

Nef Reaction: Under specific conditions, the nitro group can be converted into a carbonyl group, yielding α-hydroxy ketones. youtube.com

This wide range of possible conversions underscores the importance of β-nitroalcohols as pivotal intermediates, providing access to a variety of functional groups and molecular architectures. psu.edu

Structural Characteristics and Chemical Reactivity Profile of 1-Nitrononan-2-ol within the β-Nitroalcohol Class

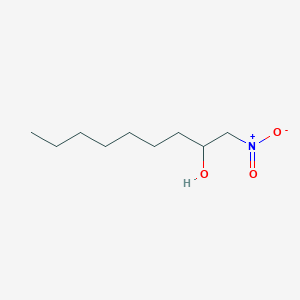

This compound is a specific member of the β-nitroalcohol family, resulting from the Henry reaction between nitromethane (B149229) and octanal (B89490). Its structure features a nine-carbon chain with a nitro group on the first carbon and a hydroxyl group on the second carbon.

Structural Details:

| Feature | Description |

| Molecular Formula | C9H19NO3 |

| Functional Groups | Nitro group (-NO2), Hydroxyl group (-OH) |

| Chirality | The second carbon atom is a chiral center, meaning this compound can exist as a pair of enantiomers. |

The reactivity of this compound is dictated by the interplay of its nitro and hydroxyl groups. In line with the general reactivity of β-nitroalcohols, it is expected to undergo the transformations outlined in the previous section. For instance, the reduction of its nitro group would yield 1-aminononan-2-ol, a valuable amino alcohol. Dehydration would lead to 1-nitro-1-nonene.

While specific, detailed research findings and extensive spectroscopic data for this compound are not widely available in the public domain, its chemical behavior can be confidently predicted based on the well-established chemistry of the β-nitroalcohol class. The general principles of the Henry reaction and the subsequent transformations of the resulting products provide a solid framework for understanding the synthetic potential of this compound.

Predicted Physicochemical Properties of this compound and Related β-Nitroalcohols:

| Property | Predicted Value/Range for this compound | General Observations for β-Nitroalcohols |

| Molecular Weight | 189.25 g/mol | Increases with the length of the carbon chain. |

| Boiling Point | Higher than corresponding alkanes due to hydrogen bonding from the -OH group. | Generally high boiling points. |

| Solubility in Water | Sparingly soluble, decreases with increasing carbon chain length. | Lower molecular weight β-nitroalcohols show some water solubility. nih.gov |

| Lipophilicity (logP) | Expected to be moderately lipophilic. | Lipophilicity increases with the size of the alkyl substituents. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitrononan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBXYLSXCORZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Nitrononan 2 Ol

Henry Reaction (Nitroaldol Reaction) Approaches

The Henry reaction is the condensation of a nitroalkane with a carbonyl compound in the presence of a base. psu.edu For the synthesis of 1-nitrononan-2-ol, this involves the reaction of heptanal (B48729) with nitroethane. The reaction mechanism commences with the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. psu.edu All steps in the Henry reaction are reversible. psu.edu

Catalyzed Henry Reactions

To enhance the efficiency and stereoselectivity of the Henry reaction, various catalytic systems have been developed. These catalysts facilitate the reaction under milder conditions and can control the formation of specific stereoisomers.

The creation of chiral centers during the formation of this compound is of significant importance, and asymmetric catalysis provides a powerful tool to achieve this with high enantioselectivity.

Chiral metal complexes, particularly those involving copper, have emerged as highly effective catalysts for the asymmetric Henry reaction. nih.gov These catalysts coordinate to both the nitroalkane and the aldehyde, creating a chiral environment that directs the nucleophilic attack to a specific face of the aldehyde, thereby favoring the formation of one enantiomer over the other.

Research by White and Shaw (2012) introduced a catalyst system comprising a copper(I) complex with a chiral tetrahydrosalen ligand derived from cis-2,5-diaminobicyclo[2.2.2]octane. organic-chemistry.org This catalyst has demonstrated high efficiency in the asymmetric Henry reaction of various aldehydes with nitroalkanes, producing β-nitro alcohols in high yields and with excellent enantioselectivity. organic-chemistry.org While the direct synthesis of this compound was not explicitly detailed, the study explored the diastereoselectivity in reactions with higher-order nitroalkanes, generally favoring the syn products with high enantiomeric purity. organic-chemistry.org

Another study developed an easily accessible N,N'-dioxide/Cu(I) complex for the catalytic asymmetric Henry reaction of aldehydes with nitroethane. nih.gov Under mild conditions, this system afforded the corresponding anti-β-nitroalcohols in good to excellent yields and with high enantioselectivity. nih.gov

Below is a representative data table illustrating the effectiveness of copper-catalyzed asymmetric Henry reactions for aliphatic aldehydes with nitroethane, analogous to the synthesis of this compound.

| Aldehyde | Catalyst System | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Pentanal | Cu(I)/Chiral Tetrahydrosalen | THF | -40 | 85 | 4:1 | 95 (syn) |

| Hexanal | Cu(I)/Chiral N,N'-dioxide | CH₂Cl₂ | -20 | 92 | 10:1 | 96 (anti) |

| Isovaleraldehyde | Cu(I)/Chiral Tetrahydrosalen | Toluene | -40 | 88 | 3:1 | 97 (syn) |

This table presents representative data for analogous reactions and is intended for illustrative purposes.

Organocatalysis, the use of small chiral organic molecules to catalyze reactions, has gained significant traction as a green and efficient alternative to metal-based catalysis. researchgate.net For the asymmetric Henry reaction, chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed. nih.gov These catalysts typically function as bifunctional activators, using a basic site (e.g., a tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond-donating group (e.g., a hydroxyl or thiourea (B124793) group) to activate the aldehyde and control the stereochemical outcome. researchgate.netmdpi.com

In the context of synthesizing complex natural products, an anti- and enantioselective organocatalyzed Henry reaction has been utilized as a key step. semanticscholar.org While specific data for this compound is not prevalent in the literature, the general applicability of organocatalysts like chiral guanidines or thioureas for the reaction of aliphatic aldehydes with nitroethane suggests a viable route to enantioenriched this compound. mdpi.com

| Aldehyde | Organocatalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Propanal | Chiral Guanidine-Thiourea | Toluene | -20 | 85 | 85:15 | 92 (anti) |

| Butanal | Chiral Cinchona Alkaloid Derivative | CH₂Cl₂ | -30 | 90 | 90:10 | 95 (anti) |

This table presents representative data for analogous reactions and is intended for illustrative purposes.

Asymmetric Catalysis for Enantioselective Synthesis

Base-Catalyzed Henry Reactions

The classical Henry reaction is carried out using a stoichiometric amount of a base. wikipedia.org Common bases include alkali hydroxides, carbonates, and organic bases like triethylamine. psu.edu While effective in promoting the carbon-carbon bond formation, these reactions often lack stereocontrol, leading to a mixture of diastereomers and enantiomers when new stereocenters are formed. wikipedia.org For the synthesis of this compound from heptanal and nitroethane, a simple base-catalyzed approach would yield a mixture of the four possible stereoisomers. The use of only a small amount of base is often desired if the isolation of the β-hydroxy nitro-compound is the goal, as the product can be prone to dehydration to form a nitroalkene. organic-chemistry.org

| Base | Solvent | Temp (°C) | Yield (%) |

| Triethylamine | Neat | Room Temp | ~70-80 |

| Sodium Hydroxide (B78521) | Water/Ethanol | Room Temp | ~60-75 |

This table presents generalized data for base-catalyzed Henry reactions.

Stereoselective Synthesis of this compound and Analogues

The synthesis of this compound presents a stereochemical challenge due to the presence of two adjacent chiral centers at positions C1 and C2. Achieving control over the absolute and relative configuration of these centers is a primary objective in its synthesis. Stereoselective strategies are therefore paramount, employing both biocatalytic and chemical methods to yield specific diastereomers and enantiomers.

Biocatalytic Strategies for Enantio- and Diastereoselective Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of chiral nitro alcohols like this compound, enzyme-based strategies provide significant advantages in achieving high enantio- and diastereoselectivity. almacgroup.com

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that provides access to β-nitro alcohols. almacgroup.compsu.edu It involves the addition of a nitroalkane to a carbonyl compound. almacgroup.com In the context of this compound, this corresponds to the reaction between nitromethane (B149229) and octanal (B89490). While traditionally catalyzed by bases, this can lead to a mixture of stereoisomers. almacgroup.com

Biocatalytic approaches to the Henry reaction can be categorized into two main types: direct enzyme-catalyzed C-C bond formation and kinetic resolution of a racemic mixture of the product. almacgroup.com Enzymes, particularly oxynitrilases and specialized aldolases, have been investigated for their ability to catalyze the Henry reaction directly, affording enantio-enriched β-nitro alcohols. almacgroup.com This direct approach offers an efficient route to chiral products in a single step. almacgroup.com

Another biocatalytic strategy involves the enzymatic kinetic resolution of racemic this compound, which would be produced first via a non-stereoselective chemical Henry reaction. almacgroup.com Hydrolases, such as lipases, are commonly used to selectively acylate one of the enantiomers, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer. almacgroup.com For instance, lipase (B570770) B from Candida antarctica (CALB) has shown effectiveness in the resolution of various β-nitro alcohols. almacgroup.com

Table 1: Comparison of Biocatalytic Henry Reaction Strategies

| Strategy | Description | Key Enzymes | Advantages |

| Direct Asymmetric Synthesis | Enzyme catalyzes the C-C bond formation between octanal and nitromethane. | Oxynitrilases, Aldolases | High atom economy, direct formation of chiral product. |

| Enzymatic Kinetic Resolution | Racemic this compound is produced chemically, then an enzyme selectively modifies one enantiomer. | Lipases (e.g., CALB), Proteases | High enantioselectivity for a wide range of substrates. |

An alternative to the direct Henry reaction is the asymmetric reduction of a prochiral ketone precursor, 1-nitro-2-nonanone. This ketone can be synthesized and then stereoselectively reduced to form this compound. Biocatalytic reduction using ketoreductases (KREDs) is a highly effective method for this transformation. nih.govyoutube.com

KREDs are enzymes that catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to a ketone, producing a chiral alcohol. youtube.com A wide variety of commercially available KREDs exist, often providing access to either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess (ee). nih.gov The reduction of the ketone in 1-nitro-2-nonanone is often highly diastereoselective as well, influenced by the existing stereocenter at the nitro-bearing carbon or by the enzyme's active site architecture. youtube.com This approach is a cornerstone of modern asymmetric synthesis due to its reliability and the green nature of the reagents. nih.govwikipedia.org

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade reactions combine the advantages of both chemical and biological catalysts in a one-pot sequence, which minimizes waste, time, and purification steps. nih.govresearchgate.net A telescopic synthesis for chiral nitro alcohols has been developed that can be adapted for this compound. nih.gov

Such a process could involve:

Wittig Reaction: A chemical step to form an α,β-unsaturated nitro compound.

Asymmetric Conjugate Addition: An organocatalyst, such as a chiral thiourea, mediates the asymmetric addition of a nucleophile. nih.gov

Biocatalytic Reduction: A ketoreductase (KRED) reduces the resulting nitro ketone to the final chiral nitro alcohol, this compound. nih.gov

This one-pot, three-step chemoenzymatic cascade can produce chiral γ-nitro alcohols in good to excellent yields and with high diastereomeric and enantiomeric ratios (up to >97:3). nih.gov This represents a highly efficient method for constructing complex chiral molecules from simple starting materials. nih.goventrechem.com

Table 2: Example of a Chemoenzymatic Cascade for Nitro Alcohol Synthesis

| Step | Reaction Type | Catalyst Type | Purpose |

| 1 | Wittig Reaction | Chemical (e.g., Phosphonium ylide) | C-C double bond formation |

| 2 | Asymmetric Conjugate Addition | Organocatalyst (e.g., Chiral Thiourea) | Asymmetric C-C bond formation |

| 3 | Asymmetric Reduction | Biocatalyst (e.g., Ketoreductase) | Stereoselective ketone reduction |

Principles of Asymmetric Induction in this compound Synthesis

Asymmetric induction is the process by which a chiral element in a reaction—be it part of the substrate, reagent, catalyst, or solvent—favors the formation of one stereoisomer over another. wikipedia.orgyoutube.com In the synthesis of this compound, the goal is to control the formation of the two stereocenters.

This is achieved by creating diastereomeric transition states that have different energy levels. youtube.com The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one stereoisomeric product. youtube.com

For example, in an asymmetric reduction of 1-nitro-2-nonanone catalyzed by a chiral catalyst, the catalyst and the ketone form two possible diastereomeric complexes. These complexes have different energies, and the subsequent hydride delivery will occur faster from the more stable complex, resulting in an enantiomeric excess of one alcohol isomer. wikipedia.orgyork.ac.uk Similarly, in an enzyme-mediated Henry reaction, the chiral environment of the enzyme's active site forces the substrates (octanal and nitromethane) to approach each other in a specific orientation, leading to the formation of a single predominant stereoisomer. youtube.com

Alternative Synthetic Pathways for this compound

Besides the primary Henry reaction route, other pathways can be envisioned for the synthesis of this compound. These often involve the transformation of other functional groups into the desired β-nitro alcohol structure.

One potential alternative involves the regioselective and stereoselective ring-opening of a suitable epoxide, such as 1,2-epoxynonane, using a nitrite (B80452) source. This reaction, if controlled, could establish the alcohol and nitro functionalities simultaneously. Another pathway could be the reduction of a corresponding nitroalkene, 1-nitro-1-nonene. This could proceed via a hydroboration/oxidation sequence or other methods that add the elements of water across the double bond with stereocontrol. The nitroalkene itself can be a versatile intermediate, accessible through various synthetic routes. psu.edu These functional group interconversions (FGI) provide flexibility in synthetic planning, allowing chemists to choose starting materials and reaction sequences based on availability and desired stereochemical outcome. psu.edu

Regioselective Ring Opening of Cyclic Precursors

The synthesis of β-nitro alcohols, such as this compound, can be achieved through the nucleophilic ring-opening of epoxides. dntb.gov.ua This method is predicated on the reaction of a suitable epoxide with a nitrite source, leading to the formation of a nitro alcohol with a high degree of regioselectivity.

In the context of synthesizing this compound, the logical cyclic precursor would be 1,2-epoxynonane. The reaction involves the attack of a nitrite ion (NO₂⁻) on one of the carbon atoms of the epoxide ring. The regioselectivity of this reaction is crucial, as the nucleophile can theoretically attack either the C1 or C2 position of the epoxide.

The outcome of the reaction is governed by the reaction conditions, particularly whether it proceeds under acidic or basic/neutral conditions. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. In this scenario, the nitrite nucleophile will preferentially attack the less sterically hindered carbon atom. For 1,2-epoxynonane, the C1 position is less sterically hindered than the C2 position, which is attached to the C7 alkyl chain. Therefore, the attack of the nitrite ion at C1 leads to the desired this compound product.

Various catalysts and reaction conditions have been explored for the ring-opening of epoxides to afford β-substituted alcohols. researchgate.netorganic-chemistry.org While many examples focus on aminolysis to produce β-amino alcohols, the principles can be extended to the use of other nucleophiles like nitrite. researchgate.netorganic-chemistry.org For instance, the use of a Lewis acid catalyst could activate the epoxide ring, making it more susceptible to nucleophilic attack. However, care must be taken as acidic conditions can sometimes alter the regioselectivity.

A plausible synthetic route is the reaction of 1,2-epoxynonane with a nitrite salt, such as sodium nitrite (NaNO₂), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the nitrite salt.

Table 1: Proposed Reaction Conditions for Regioselective Ring Opening of 1,2-Epoxynonane

| Parameter | Condition | Rationale |

| Epoxide | 1,2-Epoxynonane | The direct cyclic precursor to the target molecule. |

| Nitrite Source | Sodium Nitrite (NaNO₂) | A common and readily available source of the nitrite nucleophile. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that can dissolve the reactants and facilitate an SN2 reaction. |

| Catalyst | Tetrabutylammonium bromide | A phase-transfer catalyst to aid the transfer of the nitrite ion into the organic phase. |

| Temperature | 50-80 °C | Moderate heating is often required to overcome the activation energy of the ring-opening reaction. |

It is important to note that the reaction may produce a minor regioisomer, 2-nitrononan-1-ol, through the attack at the C2 position. The ratio of the two isomers will depend on the precise reaction conditions employed.

Reduction of Nitroalkenes

An alternative and widely used method for the preparation of nitroalcohols is the reduction of the corresponding α,β-unsaturated nitroalkene. For the synthesis of this compound, the precursor would be 1-nitro-1-nonene. This method involves the selective reduction of the carbon-carbon double bond of the nitroalkene without reducing the nitro group itself.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. erowid.orgerowid.org It is a mild and selective reagent that is particularly effective for the 1,4-conjugate addition of a hydride to the nitroalkene system. This selective reduction yields the saturated nitroalkane, which in this case is this compound.

The reaction is typically carried out in a protic solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). erowid.org The methanol not only acts as a solvent but also reacts with sodium borohydride to form methoxyborohydride species, which are believed to be the active reducing agents. erowid.org The reaction is generally rapid and proceeds at room temperature.

A representative procedure involves dissolving 1-nitro-1-nonene in a THF-methanol mixture, followed by the portion-wise addition of sodium borohydride. erowid.org The progress of the reaction can often be monitored by the disappearance of the yellow color associated with the conjugated nitroalkene. erowid.org

Table 2: Research Findings on the Reduction of α,β-Unsaturated Nitroalkenes with Sodium Borohydride

| Substrate | Reducing Agent | Solvent System | Reaction Time | Yield (%) | Reference |

| β-Methyl-β-nitrostyrene | NaBH₄ | THF-Methanol (10:1) | 40 min | High | erowid.org |

| General Nitroalkenes | NaBH₄ | Ethanol | Not specified | Not specified | erowid.org |

The high yields and mild reaction conditions make this a very practical and attractive route for the synthesis of this compound. The starting material, 1-nitro-1-nonene, can be prepared through various methods, including the Henry reaction between octanal and nitromethane, followed by dehydration.

Advanced Spectroscopic Characterization and Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical data on the hydrogen atoms in a molecule, allowing for structural confirmation and the assessment of sample purity. organicchemistrydata.org For 1-Nitrononan-2-ol, each proton or group of equivalent protons gives a distinct signal in the spectrum, characterized by its chemical shift (δ), integration, and multiplicity. hw.ac.uk

The chemical shift indicates the electronic environment of a proton. Protons near electronegative groups like the hydroxyl (-OH) and nitro (-NO₂) groups are "deshielded" and appear at a higher chemical shift (downfield). oregonstate.edu The proton on the carbon bearing the hydroxyl group (H-2) is expected to appear in the range of 3.5-4.5 ppm. The two protons on the carbon adjacent to the nitro group (H-1) would be significantly deshielded, typically appearing between 4.3 and 4.6 ppm. The long heptyl chain protons would resonate in the upfield region, typically between 0.8 and 1.6 ppm, with the terminal methyl group (H-9) appearing at the lowest chemical shift.

The multiplicity, or splitting pattern, of each signal is determined by the number of neighboring protons (n) and follows the n+1 rule for simple systems. hw.ac.uk For instance, the signal for the H-2 proton would be split by the two H-1 protons and the two H-3 protons, likely resulting in a complex multiplet. The signal for the terminal methyl group (H-9) would appear as a triplet, being split by the two adjacent H-8 protons.

The integration of each peak corresponds to the relative number of protons it represents. A pure sample of this compound would show an integration ratio corresponding to its structure (e.g., 3H for the terminal methyl, 2H for each methylene (B1212753) group, 1H for the methine proton, etc.). The presence of impurity signals would alter these ratios and indicate a contaminated sample.

Table 1: Predicted ¹H NMR Data for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-9 (CH₃) | ~0.9 | Triplet (t) | ~7.0 | 3H |

| H-4 to H-8 (5xCH₂) | ~1.2-1.6 | Multiplet (m) | - | 10H |

| H-3 (CH₂) | ~1.6-1.8 | Multiplet (m) | - | 2H |

| OH | Variable (broad) | Singlet (s) | - | 1H |

| H-2 (CH-OH) | ~4.0-4.2 | Multiplet (m) | - | 1H |

| H-1 (CH₂-NO₂) | ~4.4-4.6 | Multiplet (m) | - | 2H |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., alkyl, alcohol, carbonyl) in a molecule. libretexts.org In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the analysis of the carbon framework. organicchemistrydata.org

For this compound, which has nine carbon atoms in unique chemical environments, nine distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are influenced by the attached functional groups. udel.edu The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C-2) would be deshielded and is expected to resonate in the 65-75 ppm range. organicchemistrydata.org The carbon attached to the electron-withdrawing nitro group (C-1) would be even further downfield, typically appearing between 75 and 85 ppm. The carbons of the alkyl chain (C-3 to C-9) would appear in the more shielded, upfield region of the spectrum (10-40 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-9 | ~14 |

| C-4 to C-8 | ~22-32 |

| C-3 | ~35 |

| C-2 | ~70 |

| C-1 | ~80 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR techniques are employed. sdsu.edu These experiments correlate signals across two frequency axes, providing unambiguous evidence of atomic connectivity.

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling relationships. libretexts.org In a COSY spectrum of this compound, cross-peaks would appear between signals of protons that are coupled, typically those on adjacent carbons (2-3 bonds apart). researchgate.net For example, a cross-peak would be observed between the signal for the H-2 proton and the signals for the H-1 and H-3 protons, confirming their connectivity. Similarly, correlations would trace the entire heptyl chain, from H-3 through to H-9.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is attached. researchgate.net This technique is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra. For this compound, an HSQC experiment would show a correlation between the ¹H signal at ~4.0-4.2 ppm and the ¹³C signal at ~70 ppm, confirming their assignment to C-2 and H-2, respectively. Likewise, every protonated carbon in the molecule would produce a corresponding cross-peak, solidifying the complete structural assignment.

High-Performance Liquid Chromatography (HPLC) for Stereochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For chiral compounds like this compound, specialized chiral HPLC methods are essential for stereochemical analysis.

Chiral HPLC for Enantiomeric Excess (ee) Determination

This compound possesses one chiral center at the C-2 position, meaning it can exist as a pair of enantiomers, (R)-1-Nitrononan-2-ol and (S)-1-Nitrononan-2-ol. Chiral HPLC is the most common method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. uma.es

The separation is typically performed using a column packed with a CSP, such as one based on derivatized cellulose (B213188) or amylose. A mobile phase, often a mixture of hexane (B92381) and isopropanol, is passed through the column. researchgate.net As the sample travels through the column, one enantiomer will have a stronger interaction with the CSP and will therefore elute more slowly than the other. A UV detector is commonly used to monitor the elution of the compounds.

The enantiomeric excess is calculated from the areas of the two peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. polyu.edu.hk

Table 3: Example Chiral HPLC Data for Enantiomeric Excess (ee) Determination of this compound Column: Chiralpak AD-H, Mobile Phase: Hexane/Isopropanol (90:10), Flow Rate: 1.0 mL/min, Detection: UV at 210 nm

Diastereomeric Ratio (dr) Analysis by HPLC

Diastereomers are stereoisomers that are not mirror images of each other and arise in molecules with two or more chiral centers. researchgate.net Since this compound has only one stereocenter, it exists only as enantiomers, not diastereomers.

However, if this compound were used in a reaction that introduced a second chiral center, the resulting product would exist as diastereomers. For example, in an aldol (B89426) reaction with a chiral aldehyde, two diastereomeric products could be formed (e.g., (2R,3'R) and (2R,3'S)). Unlike enantiomers, diastereomers have different physical properties and can often be separated using standard, non-chiral (achiral) HPLC on a C18 or silica (B1680970) gel column. mdpi.com

The diastereomeric ratio (dr) is determined by comparing the integrated peak areas of the corresponding signals in the HPLC chromatogram. researchgate.net For a mixture of two diastereomers, the ratio is calculated as: dr = Area_diastereomer_1 / Area_diastereomer_2

This analysis is crucial for evaluating the stereoselectivity of chemical reactions.

Infrared (IR) Spectroscopy for Functional Group Analysis in Advanced Studies

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by the distinct absorption bands of its primary functional groups: the nitro (NO₂) group, the hydroxyl (OH) group, and the alkane (C-H) backbone.

Detailed research into compounds with similar functionalities reveals that the nitro group exhibits two particularly strong and characteristic stretching vibrations. The asymmetric stretch of the N-O bond typically appears in the region of 1560-1540 cm⁻¹ , while the symmetric stretch is found at a lower wavenumber, generally between 1380-1360 cm⁻¹ . These absorptions are typically intense due to the high polarity of the N-O bonds.

The presence of the secondary alcohol is confirmed by a strong, broad absorption band corresponding to the O-H stretching vibration, which is typically observed in the 3550-3200 cm⁻¹ region. nih.gov The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. Additionally, the C-O stretching vibration of a secondary alcohol gives rise to a moderate to strong band in the fingerprint region, typically around 1100 cm⁻¹ .

The nonane (B91170) chain contributes to absorptions from C-H bond stretching and bending. The sp³ C-H stretching vibrations are found just below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹ . These are typically sharp and strong due to the numerous C-H bonds in the long alkyl chain.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3550-3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 2960-2850 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretching | 1560-1540 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1380-1360 | Strong |

| Alcohol (C-O) | Stretching | ~1100 | Moderate-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. The molecular weight of this compound (C₉H₁₉NO₃) is 189.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 189.

The fragmentation pattern of this compound is dictated by the presence of the alcohol and nitro functional groups. Energetically unstable molecular ions tend to break apart in predictable ways.

Key fragmentation pathways for alcohols include:

Alpha-cleavage: This is the cleavage of the C-C bond adjacent to the oxygen atom. nih.gov For this compound, this can occur on either side of the C2 carbon. Cleavage between C1 and C2 would result in the loss of the •CH₂(NO₂) radical (mass 60) to yield a fragment at m/z 129 . Cleavage between C2 and C3 would lead to the loss of the heptyl radical •C₇H₁₅ (mass 99) to produce a fragment at m/z 90 .

Dehydration: Alcohols frequently undergo the elimination of a water molecule (H₂O, mass 18). This would result in a fragment ion [M-18]⁺ at m/z 171 . nih.gov

The nitro group also directs fragmentation:

Loss of NO₂: A common fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, mass 46). This would produce a significant fragment ion [M-46]⁺ at m/z 143 .

Loss of HNO₂: Rearrangement can lead to the loss of nitrous acid (HNO₂, mass 47), resulting in a fragment at m/z 142 .

The interplay of these pathways provides a characteristic "fingerprint" for this compound, allowing for its structural confirmation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 189 | [C₉H₁₉NO₃]⁺ | Molecular Ion [M]⁺ |

| 171 | [C₉H₁₇NO]⁺ | Loss of H₂O (Dehydration) |

| 143 | [C₉H₁₉O]⁺ | Loss of •NO₂ |

| 142 | [C₉H₁₈O]⁺ | Loss of HNO₂ |

| 129 | [C₈H₁₇O]⁺ | Alpha-cleavage (loss of •CH₂NO₂) |

| 90 | [C₂H₅NO₂]⁺ | Alpha-cleavage (loss of •C₇H₁₅) |

Optical Rotation Measurements for Chiral Compounds

The concept of chirality is central to the study of many organic molecules. A compound is chiral if it is non-superimposable on its mirror image. wikipedia.org The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common source of chirality. In this compound, the carbon atom at the C2 position is bonded to a hydrogen atom (H), a hydroxyl group (OH), a nitromethyl group (CH₂NO₂), and a heptyl group (C₇H₁₅). As these four groups are different, C2 is a chiral center, and this compound can exist as a pair of enantiomers.

Enantiomers have identical physical properties except for their interaction with plane-polarized light. masterorganicchemistry.compressbooks.pub Chiral compounds are optically active, meaning they rotate the plane of plane-polarized light. wikipedia.orgpressbooks.pub This rotation is measured using a polarimeter, and the extent of rotation is a characteristic property of the compound known as the specific rotation ([α]). wikipedia.org

The specific rotation is defined by the Biot equation: [α]Tλ = α / (l × c) where:

[α] is the specific rotation.

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of light used (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL or g/100mL. masterorganicchemistry.comwikipedia.org

One enantiomer of this compound will rotate plane-polarized light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) by an exactly equal magnitude. wikipedia.org A 50:50 mixture of the two enantiomers, known as a racemic mixture, will show no optical rotation.

While specific optical rotation values for the enantiomers of this compound are not prominently available in published literature, studies on similar chiral nitro-aromatic alcohols, such as nitropropranolol derivatives, have demonstrated successful separation of their enantiomers via chiral chromatography and subsequent characterization. nih.gov This confirms that such nitro-alcohol structures are indeed chiral and their optical properties can be determined experimentally. The measurement of optical rotation is therefore a crucial step in the full stereochemical characterization of this compound.

Computational and Theoretical Chemistry Studies of 1 Nitrononan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-nitrononan-2-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule. chemaxon.com From the electronic structure, numerous properties can be derived, including the distribution of electrons, molecular orbital energies, and electrostatic potential.

Key aspects of reactivity are elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wiley.com For this compound, the HOMO is likely localized around the hydroxyl group and the oxygen atoms of the nitro group, indicating these are potential sites for electrophilic attack. Conversely, the LUMO would be centered on the electron-deficient nitro group, marking it as the probable site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of this compound. pdx.edu A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—its minimum energy conformation. nih.govresearchgate.net This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the total energy of the system is minimized.

For this compound, this process would involve exploring the various rotational possibilities along the C-C bonds of the nonane (B91170) chain to find the global energy minimum. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. nih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

This table presents theoretical data that would be expected from a DFT calculation. The values are based on standard bond lengths and angles for similar functional groups.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C1-N | 1.49 Å | |

| N-O (avg.) | 1.22 Å | |

| C1-C2 | 1.53 Å | |

| C2-O | 1.43 Å | |

| O-H | 0.96 Å | |

| C-C (alkane avg.) | 1.54 Å | |

| Bond Angles | ||

| O-N-O | 124.5° | |

| C1-C2-O | 109.8° | |

| C1-C2-C3 | 112.1° | |

| Dihedral Angle | ||

| H-O-C2-C1 | ~180° (anti) |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. msu.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer higher accuracy, which is particularly valuable for calibrating DFT results or for predicting spectroscopic properties with high precision. For a molecule like this compound, these high-level calculations could be used to obtain benchmark values for its rotational constants and vibrational frequencies, which are essential for interpreting microwave and infrared spectra, respectively.

Molecular Dynamics Simulations for Conformational Analysis

The long, flexible nonane chain of this compound can adopt a vast number of different shapes, or conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space by simulating the atomic motions of the molecule over time. An MD simulation calculates the forces between atoms using a force field and integrates Newton's equations of motion to track their trajectories.

Interactive Table: Representative Conformational States of this compound from a Hypothetical MD Simulation

| Conformer | Description | Relative Population (%) | Key Dihedral Angle (O-C2-C1-N) |

| 1 | Extended Chain, anti-periplanar | 65% | ~178° |

| 2 | Gauche Conformation | 25% | ~65° |

| 3 | Folded, Intramolecular H-bond | 10% | Variable |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. For this compound, one could model its formation via the Henry (nitroaldol) reaction between nitromethane (B149229) and octanal (B89490).

Computational Prediction of Stereoselectivity in Synthetic Reactions

The C2 carbon in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-nitrononan-2-ol and (S)-1-nitrononan-2-ol. Computational methods can be used to predict which enantiomer will be preferentially formed in a stereoselective synthesis.

This is accomplished by modeling the transition states leading to each of the possible stereoisomers. For example, in a catalyzed Henry reaction, separate transition state models would be built for the formation of the (R) and (S) products. By comparing the calculated free energies of these competing transition states, one can predict the stereochemical outcome. The enantiomeric or diastereomeric excess can be estimated from the energy difference (ΔΔG‡) between the transition states. A lower energy transition state implies a faster reaction rate and thus a greater yield of that particular stereoisomer.

Advanced Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Once an accurate equilibrium geometry of this compound is obtained from DFT calculations (as in section 5.1.1), the same theoretical framework can be used to predict its spectroscopic properties. This is a crucial step in structure verification, allowing for direct comparison between theoretical and experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. DFT and modern machine learning approaches can calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value. The accuracy of these predictions is often within 0.2 ppm for ¹H and 2.0 ppm for ¹³C, which is typically sufficient to confirm a proposed structure.

Interactive Table: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| H on C1 (CH₂) | 4.45 | 4.41 | 79.5 | 79.2 |

| H on C2 (CH) | 4.25 | 4.22 | 68.2 | 67.9 |

| H on C3 (CH₂) | 1.60 | 1.57 | 34.1 | 33.8 |

| H on C9 (CH₃) | 0.88 | 0.90 | 14.0 | 14.1 |

| H on OH | 2.50 (variable) | 2.45 (variable) | - | - |

IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers at which a molecule will absorb IR radiation. nih.gov These calculations produce a theoretical spectrum where each peak corresponds to a specific molecular motion, such as the stretching of the O-H bond, the asymmetric and symmetric stretches of the NO₂ group, or the bending of C-H bonds. Comparing the calculated and experimental spectra helps in assigning the observed absorption bands to their corresponding vibrational modes.

Interactive Table: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3450 (broad) | 3200-3600 |

| C-H Stretch | Alkane | 2935, 2860 | 2850-3000 |

| N-O Asymmetric Stretch | Nitro | 1555 | 1540-1560 |

| N-O Symmetric Stretch | Nitro | 1380 | 1370-1390 |

| C-O Stretch | Alcohol | 1060 | 1050-1150 |

Advanced Applications and Derivatization Strategies in Complex Organic Synthesis

1-Nitrononan-2-ol as a Precursor for Nitrogen-Containing Compounds

The nitro group of this compound is readily transformed into an amine, providing a direct entry into valuable nitrogenous compounds. This conversion is a cornerstone of its synthetic utility, allowing for the strategic introduction of nitrogen into organic frameworks.

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that can be achieved through several reliable methods. libretexts.org Catalytic hydrogenation, employing catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni), is a common and effective approach. studymind.co.ukyoutube.com Alternatively, chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions (e.g., tin or iron in acid) can also accomplish this conversion. libretexts.orgyoutube.com These methods convert the nitroalkane functionality into a primary amine, yielding 1-aminononan-2-ol. openstax.org

Further transformation to diamines is also synthetically accessible. For instance, after converting the alcohol moiety to a suitable leaving group, a nucleophilic substitution with an amine or azide (B81097) followed by reduction can yield a 1,2-diamine. organic-chemistry.orgrsc.org The synthesis of 1,2-diamines is of significant interest as this structural motif is present in numerous biologically active compounds, chiral ligands for catalysis, and important synthetic intermediates. rsc.orgprinceton.edu

Table 1: Representative Methods for Amine Synthesis from Nitro Compounds

| Method | Reagents/Catalysts | Product from this compound |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 1-Aminononan-2-ol |

| Chemical Reduction | LiAlH₄ followed by H₂O workup | 1-Aminononan-2-ol |

| Dissolving Metal | Sn, HCl or Fe, HCl | 1-Aminononan-2-ol |

The direct reduction of this compound is the most straightforward route to the corresponding β-amino alcohol, 1-aminononan-2-ol. Vicinal amino alcohols are a crucial class of compounds in organic synthesis and medicinal chemistry, serving as key structural components in natural products, pharmaceuticals, and chiral catalysts. The synthetic routes to these compounds are well-developed, with the reduction of α-nitro alcohols being a primary strategy. organic-chemistry.org This transformation preserves the hydroxyl group while converting the nitro group, providing direct access to the valuable 1,2-amino alcohol scaffold. rsc.orgorganic-chemistry.org

Utility in the Construction of Chiral Building Blocks

When prepared in an enantiomerically pure form, this compound becomes a valuable chiral building block. enamine.net Chiral building blocks are enantiomerically enriched compounds used as starting materials for the synthesis of complex, optically active molecules. mdpi.com The demand for such compounds is high, particularly in the pharmaceutical industry where the chirality of a drug molecule is critical to its biological activity and safety. enamine.net

The two stereogenic centers in this compound can be carried through synthetic sequences to control the stereochemistry of the final product. Its functional handles—the nitro and hydroxyl groups—allow for a range of stereospecific transformations. For instance, the hydroxyl group can direct the stereochemical outcome of nearby reactions, or both the nitro and hydroxyl groups can be converted into other functionalities while retaining the original stereochemical information. This makes chiral this compound a useful intermediate for the asymmetric synthesis of complex targets like amino sugars or specialized alkaloids. mdpi.comresearchgate.net

Derivatization to Nitroalkenes for Michael Additions

The β-nitro alcohol structure of this compound allows for its facile dehydration to form the corresponding α,β-unsaturated nitroalkene, 1-nitronon-1-ene. This transformation creates a powerful Michael acceptor. nih.govresearchgate.net Nitroalkenes are highly reactive in conjugate addition reactions due to the strong electron-withdrawing nature of the nitro group. researchgate.net

This derivatization unlocks a vast array of synthetic possibilities. The resulting nitroalkene can react with a wide range of carbon and heteroatom nucleophiles in a Michael addition reaction. encyclopedia.pub This C-C or C-X bond-forming reaction is a powerful tool for constructing highly functionalized molecules. researchgate.net Furthermore, the nitro group in the Michael adduct can be subsequently transformed into other functional groups, such as amines, ketones, or oximes, making nitroalkenes versatile synthetic intermediates. researchgate.net

Table 2: Michael Addition with Derivatized this compound

| Step | Description | Intermediate/Product |

| 1. Derivatization | Dehydration of this compound. | 1-Nitronon-1-ene (α,β-unsaturated nitroalkene) |

| 2. Michael Addition | Reaction of 1-Nitronon-1-ene with a nucleophile (e.g., an enolate, amine). | A new, highly functionalized nitroalkane. |

| 3. Transformation | Reduction or modification of the nitro group in the adduct. | Diverse functionalized products (e.g., γ-amino acids). |

Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate libraries of structurally diverse small molecules from a common starting material. cam.ac.uknih.gov this compound is an excellent candidate for a starting scaffold in DOS due to its multiple, orthogonally reactive functional groups.

Starting from this compound, a branching synthesis pathway can be designed. cam.ac.uk

Path A: Reduction of the nitro group leads to amino alcohols.

Path B: Dehydration yields a reactive nitroalkene, which can be subjected to a library of Michael donors. nih.gov

Path C: Oxidation of the alcohol could yield a nitro ketone, opening up further carbonyl chemistry.

Path D: Both the nitro and alcohol groups could be involved in cyclization reactions to form various heterocyclic scaffolds.

This approach allows for the rapid generation of a wide range of molecular architectures and functional group arrays from a single, simple starting material, which is a core principle of DOS. nih.govrsc.org

Integration into Multi-Step and Cascade Reaction Sequences

The distinct reactivity of the functional groups in this compound allows for its seamless integration into complex multi-step and cascade reaction sequences. A cascade reaction, or tandem reaction, is a process where multiple bonds are formed in a single operation without isolating intermediates, leading to a significant increase in molecular complexity in an efficient manner.

For example, a potential cascade sequence could be initiated by the dehydration of this compound to the corresponding nitroalkene. In the same pot, a suitable nucleophile could perform a Michael addition, and the resulting nitro-containing intermediate could be induced to undergo a subsequent intramolecular cyclization, reduction, or rearrangement. A sequence involving the reduction of the nitro group to an amine, followed by an intramolecular cyclization with an activated form of the hydroxyl group, could efficiently generate nitrogen-containing heterocyclic rings. Such strategies are highly valued in modern organic synthesis for their elegance and efficiency in constructing complex molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.